Thonzonium
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Overview
Description
Thonzonium is a monocationic surface-active agent with surfactant and detergent properties. It is widely used as an additive in ear and nasal drops to enhance the dispersion and penetration of cellular debris and exudate, thereby promoting tissue contact of the administered medication . This compound also exhibits antifungal properties and an antiresorptive effect on bone .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thonzonium bromide is synthesized through a series of chemical reactions involving the formation of a quaternary ammonium compound. The synthetic route typically involves the reaction of hexadecyl bromide with N,N-dimethyl-2-(4-methoxybenzyl)pyrimidin-2-amine under controlled conditions to yield this compound bromide .
Industrial Production Methods: Industrial production of this compound bromide involves large-scale synthesis using similar reaction conditions as in the laboratory synthesis. The process includes the purification and crystallization of the final product to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions: Thonzonium undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound, altering its properties.
Substitution: this compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized this compound derivatives, while reduction can produce reduced forms of this compound .
Scientific Research Applications
Thonzonium has a wide range of scientific research applications, including:
Chemistry: Used as a surfactant and detergent in various chemical formulations.
Biology: Employed in studies involving cellular debris dispersion and penetration enhancement.
Medicine: Incorporated in ear and nasal drops to improve the efficacy of active ingredients. .
Industry: Utilized in the formulation of pharmaceutical products and as an additive in various industrial processes
Mechanism of Action
Thonzonium bromide acts as a surface-active agent that enhances the dispersion and penetration of cellular debris and exudate. It uncouples vacuolar ATPase in pathogenic fungi such as Candida albicans, inhibiting cell growth in vitro . This compound interacts with the tether of subunit a (Vph1p) of the membrane-bound V0 subunit, forming the proton transport path . This interaction disrupts the function of the vacuolar ATPase, leading to its antifungal and antiresorptive effects .
Comparison with Similar Compounds
- Decamethonium bromide
- Cetalkonium chloride
- Domiphen bromide
- Farnesol
Comparison: Thonzonium bromide is unique due to its combination of surfactant, antifungal, and antiresorptive properties. While compounds like decamethonium bromide and cetalkonium chloride also exhibit surface-active properties, this compound’s ability to inhibit vacuolar ATPase and its specific interactions with cellular debris make it distinct .
This compound’s structural similarity to farnesol also contributes to its antibacterial and antifungal activities, further highlighting its versatility and uniqueness in various applications .
Properties
Thonzonium bromide is a suface-active agent added in nasal and ear drops that potentiates and lenghten the time of skin contact with the active compounds and penetration through the cellular debris. Thonzonium bromide uncouples vacuolar ATPase in pathogenic fungi such as *Candida albicans* and inhibit cell growth in vitro. It interacts with the tether of subunit a (Vph1p) of the membrane-bound V0 subunit that forms the proton transport path. Disruption of the essential pump function prevents redistribution of cytosolic protons into the vacuolar lumen, resulting in acidification of the cytosol and cell death. A study reports that thonzonium bromide mediates an antiresorptive action on osteoclasts by inhibiting RANKL-induced osteoclast formation. It is shown to block the RANKL-induced activation of NF-jB, ERK and c-Fos as well as the induction of NFATc1 which is essential for OC formation. It also disrupted F-actin ring formation resulting in disturbances in cytoskeletal structure in mature OCs during bone resorption. | |
CAS No. |
25466-36-8 |
Molecular Formula |
C32H55N4O+ |
Molecular Weight |
511.8 g/mol |
IUPAC Name |
hexadecyl-[2-[(4-methoxyphenyl)methyl-pyrimidin-2-ylamino]ethyl]-dimethylazanium |
InChI |
InChI=1S/C32H55N4O/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-27-36(2,3)28-26-35(32-33-24-19-25-34-32)29-30-20-22-31(37-4)23-21-30/h19-25H,5-18,26-29H2,1-4H3/q+1 |
InChI Key |
IOYZYMQFUSNATM-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)CCN(CC1=CC=C(C=C1)OC)C2=NC=CC=N2 |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)CCN(CC1=CC=C(C=C1)OC)C2=NC=CC=N2 |
melting_point |
91.5 |
25466-36-8 | |
solubility |
Soluble |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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